LPA1 Receptor Subtype Selectivity Profile vs. Ki16425
AM095 exhibits a distinct selectivity profile compared to the widely used LPA1/3 antagonist Ki16425. In calcium flux assays using recombinantly expressed human LPA receptors, AM095 shows a >400-fold selectivity for LPA1 over LPA3, with an LPA3 IC50 of >10 μM [1]. In contrast, Ki16425 demonstrates potent antagonism of both LPA1 (Ki = 0.34 μM) and LPA3 (Ki = 0.93 μM), making it a dual antagonist [2]. This difference in LPA3 activity is critical when dissecting LPA1-specific pathways, as LPA3 activation can have confounding biological effects in fibrosis and cancer models.
| Evidence Dimension | LPA1 vs LPA3 Selectivity |
|---|---|
| Target Compound Data | LPA1 IC50 = 0.025 μM; LPA3 IC50 >10 μM (human) |
| Comparator Or Baseline | Ki16425: LPA1 Ki = 0.34 μM; LPA3 Ki = 0.93 μM |
| Quantified Difference | AM095 exhibits >400-fold selectivity for LPA1 over LPA3; Ki16425 exhibits ~2.7-fold selectivity. |
| Conditions | Human LPA1 and LPA3 recombinantly expressed; AM095 data from calcium flux assay; Ki16425 data from radioligand binding assay (Ki). |
Why This Matters
Procurement of AM095 over Ki16425 is justified for studies requiring unambiguous LPA1-specific signaling interrogation without confounding LPA3-mediated effects.
- [1] PMC Table 1. Inhibition by AM095 of LPA-stimulated intracellular calcium release from cells recombinantly expressing LPA1-5. Data from Arthritis Rheum. 2011 May;63(5):1405–1415. doi: 10.1002/art.30262. View Source
- [2] Ohta, H., et al. (2003). Ki16425, a Subtype-Selective Antagonist for EDG-Family Lysophosphatidic Acid Receptors. Molecular Pharmacology, 64(4), 994–1005. DOI: 10.1124/mol.64.4.994. View Source
